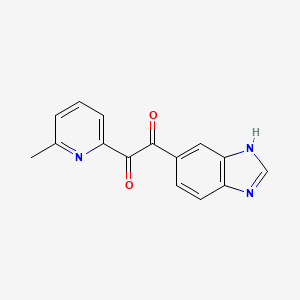![molecular formula C12H11F3N4O B13713140 1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime](/img/structure/B13713140.png)
1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Reactants: Pyrazole derivative and trifluoromethyl iodide.
- Conditions: Base (e.g., potassium carbonate) in acetonitrile.
- Product: Trifluoromethyl-substituted pyrazole.
Step 3: Formation of Pyridine Ring
- Reactants: Trifluoromethyl-substituted pyrazole and 2-chloropyridine.
- Conditions: Palladium-catalyzed cross-coupling reaction.
- Product: Pyridine-substituted pyrazole.
Step 4: Formation of Oxime Group
- Reactants: Pyridine-substituted pyrazole and hydroxylamine hydrochloride.
- Conditions: Base (e.g., sodium acetate) in ethanol.
- Product: 1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the pyridine ring. The final step involves the formation of the oxime group.
-
Step 1: Synthesis of Pyrazole Ring
- Reactants: Hydrazine hydrate and an appropriate β-diketone.
- Conditions: Reflux in ethanol.
- Product: Pyrazole derivative.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime undergoes various chemical reactions, including:
-
Oxidation: : The oxime group can be oxidized to form nitrile oxides.
- Reagents: Oxidizing agents like hydrogen peroxide or peracids.
- Conditions: Mild to moderate temperatures.
-
Reduction: : The oxime group can be reduced to form amines.
- Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Conditions: Low temperatures.
-
Substitution: : The trifluoromethyl group can undergo nucleophilic substitution reactions.
- Reagents: Nucleophiles like amines or thiols.
- Conditions: Base (e.g., sodium hydride) in polar aprotic solvents.
Major Products
The major products formed from these reactions include nitrile oxides, amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone: Lacks the oxime group but shares the core structure.
1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanol: Contains a hydroxyl group instead of the oxime group.
1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone hydrazone: Contains a hydrazone group instead of the oxime group.
Uniqueness
The presence of the oxime group in 1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H11F3N4O |
|---|---|
Peso molecular |
284.24 g/mol |
Nombre IUPAC |
(NZ)-N-[1-[5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H11F3N4O/c1-7(18-20)10-6-17-19(8(10)2)11-4-3-9(5-16-11)12(13,14)15/h3-6,20H,1-2H3/b18-7- |
Clave InChI |
BCPJIJAWQBVCDI-WSVATBPTSA-N |
SMILES isomérico |
CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)/C(=N\O)/C |
SMILES canónico |
CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



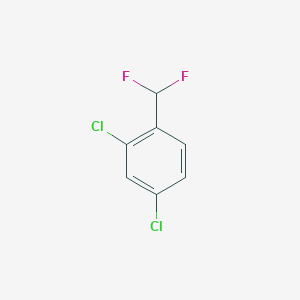



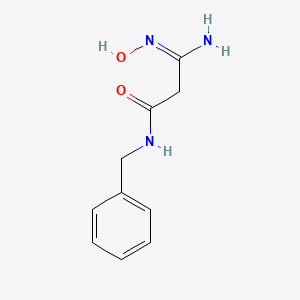
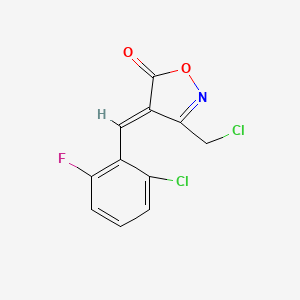
![3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13713101.png)
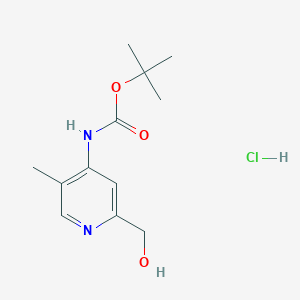

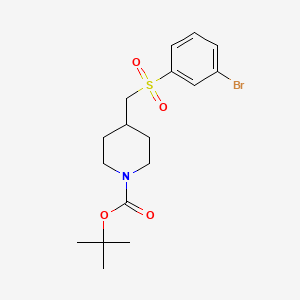
![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13713120.png)
